4-(1,2-Diamino-ethyl)-pyrocatechol

Vue d'ensemble

Description

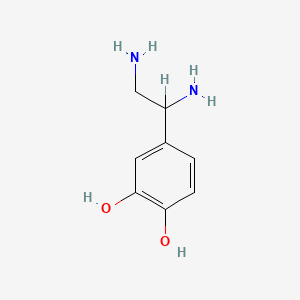

4-(1,2-Diamino-ethyl)-pyrocatechol is an organic compound characterized by the presence of both catechol and diamine functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2-Diamino-ethyl)-pyrocatechol typically involves the following steps:

Starting Materials: The synthesis begins with pyrocatechol (1,2-dihydroxybenzene) and ethylenediamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is typically heated to a specific temperature to ensure complete conversion.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification methods ensures the production of high-purity compounds suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(1,2-Diamino-ethyl)-pyrocatechol undergoes several types of chemical reactions, including:

Oxidation: The catechol moiety can be oxidized to form quinones.

Reduction: The diamine group can be reduced to form primary amines.

Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

4-(1,2-Diamino-ethyl)-pyrocatechol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mécanisme D'action

The mechanism of action of 4-(1,2-Diamino-ethyl)-pyrocatechol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.

Pathways Involved: It may modulate various biochemical pathways, including oxidative stress response and signal transduction pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

- 4-(1,2-Diamino-ethyl)-1,2-benzenediol

- 2-[(1R)-1,2-Diaminoethyl]-4-fluoro-3-hydroxybenzonitrile

Comparison:

- Structural Differences: While similar in structure, these compounds differ in the presence of additional functional groups such as fluorine or nitrile.

- Chemical Properties: The presence of different functional groups can significantly alter the chemical reactivity and biological activity of these compounds.

- Applications: Each compound may have unique applications based on its specific chemical properties and interactions with biological systems.

Activité Biologique

4-(1,2-Diamino-ethyl)-pyrocatechol, a compound with potential therapeutic applications, is recognized for its biological activity, particularly in the context of oxidative stress and inflammation. This article reviews various studies on its biological effects, mechanisms of action, and potential applications in medical science.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H14N2O2

- CAS Number : 132261-26-8

The compound features a pyrocatechol backbone with a 1,2-diaminoethyl side chain, which is critical for its biological interactions.

This compound exhibits its biological activity primarily through the following mechanisms:

- Antioxidant Activity : The compound acts as a radical scavenger, effectively neutralizing reactive oxygen species (ROS) that contribute to cellular damage in various diseases such as cancer and neurodegenerative disorders .

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways, including lipoxygenase (LOX), which is linked to the production of pro-inflammatory mediators .

Antioxidant Properties

Research indicates that this compound demonstrates significant antioxidant properties. In vitro studies have shown that it can reduce oxidative stress markers in cellular models exposed to oxidative agents. A study highlighted its effectiveness at concentrations as low as 0.01 mmol/kg in reducing lipid peroxidation and protecting against cellular damage .

Anti-inflammatory Effects

In animal models, particularly those induced with colitis, this compound exhibited notable anti-inflammatory effects. It reduced inflammatory markers by approximately 41% when administered at specified doses .

| Study | Model | Dose | Effect |

|---|---|---|---|

| Rat model of colitis | 0.01 mmol/kg | Reduced inflammation by 41% | |

| Cellular oxidative stress model | Variable | Significant reduction in ROS levels |

Enzyme Inhibition Activity

The compound has been assessed for its ability to inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory responses. The IC50 values observed for LOX inhibition were reported to be as low as 100 nM, indicating potent activity compared to other known inhibitors .

Comparative Analysis with Similar Compounds

When compared to other pteridine derivatives and antioxidants:

| Compound Name | IC50 (nM) | Mechanism |

|---|---|---|

| This compound | 100 | LOX inhibition |

| Pteridine derivatives (various) | Varies | Antioxidant properties |

| Common antioxidants (e.g., Vitamin C) | Higher | General ROS scavenging |

Propriétés

IUPAC Name |

4-(1,2-diaminoethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c9-4-6(10)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHYOKFGHPJEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927600 | |

| Record name | 4-(1,2-Diaminoethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132261-26-8 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-1,2-diaminoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132261268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1,2-Diaminoethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.